molecular formula C15H11N3O3 B8350455 2-(4-Methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one

2-(4-Methyl-pyridin-3-yl)-7-nitro-2H-isoquinolin-1-one

Cat. No. B8350455
M. Wt: 281.27 g/mol
InChI Key: HBCAVLGAOACAFB-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 1, 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (I-24a: 400 mg, 2.0833 mmol) was reacted with 3-iodo-4-methyl-pyridine (456.2 mg, 2.08331 mmol), 1,4-dioxane (4.1 mL), copper iodide (39.6 mg, 0.2083 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (88.7 mg, 0.6249 mmol) and potassium phosphate (1.1 g, 5.2082 mmol) to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 140 mg of the product (23.9% yield).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
456.2 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
88.7 mg
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
39.6 mg
Type
catalyst
Reaction Step Two
Quantity
4.1 mL
Type
solvent
Reaction Step Two
Yield
23.9%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][NH:10][C:11]2=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2].I[C:16]1[CH:17]=[N:18][CH:19]=[CH:20][C:21]=1[CH3:22].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:22][C:21]1[CH:20]=[CH:19][N:18]=[CH:17][C:16]=1[N:10]1[CH:9]=[CH:8][C:7]2[C:12](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[C:11]1=[O:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNC(C2=C1)=O
Step Two
Name
Quantity
456.2 mg
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
88.7 mg
Type
reactant
Smiles
Name
Quantity
1.1 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
39.6 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
4.1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (50% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(C2=CC(=CC=C2C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 23.9%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.